N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-9-6-15-8-12(17-9)13(18)16-7-10-2-4-11(14)5-3-10/h2-6,8H,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPKQNKSIGRSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide typically involves the condensation of 4-bromobenzylamine with 6-methylpyrazine-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the bromophenyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazine derivatives, including N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide. Research indicates that compounds with similar structures exhibit significant inhibitory effects against viral proteases, such as the NS2B-NS3 protease of Zika virus. For instance, a related compound demonstrated an IC50 value of 21.7 μM against Zika virus protease, suggesting that modifications in the pyrazine structure can enhance antiviral activity .
| Compound | Target | IC50 (μM) |
|---|---|---|
| This compound | Zika virus protease | TBD |
| Compound 1 (related) | Zika virus protease | 21.7 |
Cancer Therapeutics
The compound's structural characteristics position it as a candidate for cancer therapy. Studies on related pyrazine compounds have shown that they can inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. This inhibition leads to increased DNA strand breaks and reduced cancer cell viability . The potential for this compound to act synergistically with other chemotherapeutic agents is also under investigation.
Case Study: Bisantrene Analogs
Bisantrene, a known chemotherapeutic agent, shares structural similarities with this compound. It has been shown to effectively target various tumors in preclinical models, including colon and lung cancers. The mechanism involves binding to DNA and inhibiting topoisomerase II . Further studies are warranted to explore how modifications like bromination influence efficacy and selectivity.
Immunomodulation
Emerging research indicates that compounds similar to this compound may play a role in modulating immune responses. For example, bisantrene has been noted for its ability to activate macrophages, enhancing their antitumor activity . Investigating whether this compound can similarly stimulate immune cells could open avenues for novel immunotherapeutic strategies.
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of pyrazine derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents on the pyrazine ring significantly influence biological activity. For instance, the presence of different aromatic groups can enhance or diminish inhibitory effects against specific targets .
| Substituent | Effect on Activity |
|---|---|
| Bromophenyl | Enhances antiviral activity |
| Hydroxy group | Comparable activity |
| Acetyl group | Reduces activity |
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group and the pyrazine ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Analogs of N-[(4-Bromophenyl)methyl]-6-methylpyrazine-2-carboxamide
Key Observations :
- Heterocyclic Core Influence: Pyrazine derivatives (e.g., target compound) exhibit distinct electronic properties compared to quinoline or naphthalene analogs due to the nitrogen-rich pyrazine ring, which may enhance hydrogen-bonding interactions in biological targets ().
- Synthetic Efficiency : Microwave-assisted methods () achieve faster reaction times (≤2 hours) compared to conventional carbodiimide coupling (3 hours in ). Catalysts like KF/Al₂O₃ improve yields in microwave syntheses.
Halogen Substitution :
- This suggests that the bromine in the target compound may contribute more to pharmacokinetics (e.g., lipophilicity) than target binding.
- Conversely, in pyridazin-3(2H)-one derivatives, the 4-bromophenyl group is critical for Formyl Peptide Receptor (FPR2) agonism, with N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide showing potent FPR2 selectivity ().
Methyl Group Positioning :
- Similar methyl substitutions in picolinamide derivatives () are tolerated in enzyme inhibition assays.
Crystallographic and Conformational Analysis
- The crystal structure of 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide () reveals a dihedral angle of 54.6° between the bromophenyl and pyrazine rings, indicating a non-planar conformation. This contrasts with planar quinoline derivatives (), suggesting divergent binding modes in receptor interactions.
- Intramolecular hydrogen bonds (e.g., C–H···O in ) may stabilize the bioactive conformation, a feature absent in simpler amides like N-(4-bromophenyl)maleimide.
Biological Activity
N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a bromophenyl group and a carboxamide functional group. The presence of the bromine atom enhances its lipophilicity and biological activity by influencing its interaction with molecular targets.
This compound interacts with various biological targets, including enzymes and receptors. Its mechanism often involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, which can modulate metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways associated with various physiological processes.
The enhanced binding affinity due to the bromine atom contributes to its effectiveness in these roles.
Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, N-(4-bromophenyl)pyrazine-2-carboxamide has been studied for its anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. The compound's structure allows it to penetrate bacterial cell walls effectively, inhibiting growth .
Anticancer Potential
Studies have demonstrated that similar pyrazine derivatives possess anticancer properties. For example, compounds with structural similarities to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. The specific mechanisms include inducing apoptosis and inhibiting cell migration .
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of N-(4-bromophenyl)pyrazine-2-carboxamide against various strains of bacteria, showing a minimum inhibitory concentration (MIC) that supports its use as a potential therapeutic agent in treating infections caused by resistant bacteria.
- Cancer Cell Line Studies : In vitro tests on A431 vulvar epidermal carcinoma cells indicated that derivatives of this compound significantly inhibited cell proliferation and migration, suggesting a potential role in cancer therapy .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
